3-(4-Bromophenyl)-3-fluorobutanoicacid
Description
3-(4-Bromophenyl)-3-fluorobutanoic acid is a halogenated carboxylic acid characterized by a 4-bromophenyl group and a fluorine atom at the 3-position of the butanoic acid backbone.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-fluorobutanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
PDWZDMYQRQZPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)-3-fluorobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-fluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Bromophenyl)-3-fluorobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-fluorobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the fluorobutanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |
|---|---|---|---|---|---|
| 3-(4-Bromophenyl)-3-fluorobutanoic acid | N/A | 3-fluoro, 3-(4-bromophenyl) | C₁₀H₉BrFO₂ | 261.08 | N/A |
| 3-(4-Bromophenyl)-3-methylbutanoic acid | 80272-20-4 | 3-methyl, 3-(4-bromophenyl) | C₁₁H₁₃BrO₂ | 257.12 | 0.97 |
| 3-(4-Bromophenyl)pentanedioic acid | 53086-46-7 | 3-(4-bromophenyl), two -COOH groups | C₁₁H₁₁BrO₄ | 287.11 | 0.97 |
| 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid | 1181635-62-0 | 4-fluoro-3-methylphenyl, 3-methyl | C₁₂H₁₃FO₂ | 208.23 | N/A |
| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid | 741217-33-4 | 4-amino, 3-(4-fluorophenyl) | C₁₀H₁₂FNO₂ | 209.21 | N/A |
*Similarity scores from structural algorithms (e.g., Tanimoto index) in .
Substituent Effects on Physicochemical Properties
Fluorine vs. The methyl group also increases steric bulk, which may hinder rotational freedom or binding in biological systems . Bromine’s hydrophobic contribution, however, may offset this effect .
Chain Length and Functional Groups :
- 3-(4-Bromophenyl)pentanedioic acid features a longer carbon chain and two carboxylic acid groups, significantly increasing polarity and water solubility. The dual -COOH groups enable chelation or salt formation, making this compound suitable for metal-catalyzed reactions or pH-sensitive applications .
Aromatic Ring Modifications: 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid introduces a fluorine atom directly on the phenyl ring (para to bromine in the main compound) alongside a methyl group.
Amino Group Incorporation: (R)-4-Amino-3-(4-fluorophenyl)butanoic acid introduces a chiral amino group, enabling hydrogen bonding and zwitterionic behavior. This enhances solubility in polar solvents and may confer specificity in enzyme-targeted applications (e.g., GABA analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
